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Compound of Interest

Compound Name: 6-Bromo-7-methylquinoxaline

Cat. No.: B1444396

For: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-7-methylquinoxaline is a heterocyclic compound of significant interest in medicinal
chemistry and materials science. As a derivative of quinoxaline, it serves as a versatile scaffold
for the synthesis of novel compounds with a wide range of biological activities, including but not
limited to anticancer, antiviral, and antibacterial properties. The precise substitution of a
bromine atom and a methyl group on the quinoxaline core offers unique opportunities for
further functionalization and influences the molecule's physicochemical properties.

Accurate and comprehensive characterization of 6-Bromo-7-methylquinoxaline is paramount
for ensuring its identity, purity, and stability, which are critical parameters in drug discovery and
development pipelines. This technical guide provides a detailed overview of the key analytical
techniques and protocols for the thorough characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Bromo-7-
methylquinoxaline is essential for selecting appropriate analytical methodologies.
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Property Value Source
Molecular Formula CoH7BrN2 PubChem[1]
Molecular Weight 223.07 g/mol Sigma-Aldrich
Monoisotopic Mass 221.97926 Da PubChem[1]
Appearance Solid Sigma-Aldrich
InChl Key HOEDWIAFUPBYQH- PubChem[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 6-Bromo-7-
methylquinoxaline, providing detailed information about the chemical environment of each
proton and carbon atom.

'H NMR Spectroscopy: Predicted Spectrum and
Interpretation

The *H NMR spectrum of 6-Bromo-7-methylquinoxaline is expected to exhibit distinct signals
corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced
by the electron-withdrawing nature of the nitrogen atoms and the bromine atom, as well as the
electron-donating effect of the methyl group.

Predicted *H NMR Spectral Data (in CDCls, 400 MHz)
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] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)

H-2 ~8.8 d ~2.0

H-3 ~8.8 d ~2.0

H-5 ~8.1 S

H-8 ~8.0 S

-CHs ~2.6 S

Note:These are predicted values based on the analysis of similar quinoxaline and quinoline
structures. Actual experimental values may vary slightly.[2][3]

Interpretation:

e H-2 and H-3: These protons on the pyrazine ring are expected to appear at the most
downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen
atoms. They would likely appear as doublets due to coupling with each other.

e H-5 and H-8: The protons on the benzene ring will have distinct chemical shifts. The singlet
nature of these peaks arises from the substitution pattern, which eliminates vicinal proton-
proton coupling for these specific protons.

e -CHs: The methyl protons will appear as a sharp singlet in the upfield region, characteristic of
a methyl group attached to an aromatic ring.

13C NMR Spectroscopy: Predicted Spectrum and
Interpretation

The 13C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted 13C NMR Spectral Data (in CDCls, 100 MHz)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 ~146

C-3 ~145

C-5 ~130

C-6 ~125

C-7 ~140

C-8 ~132

C-4a ~142

C-8a ~141

-CHs ~20

Note:These are predicted values based on typical chemical shifts for substituted quinoxalines.

[4]
Interpretation:

o Aromatic Carbons: The carbon atoms of the quinoxaline ring are expected to resonate in the
downfield region (120-155 ppm). The carbons directly attached to nitrogen (C-2, C-3) and
bromine (C-6) will have their chemical shifts significantly influenced.

o Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the
spectrum.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR analysis of 6-Bromo-7-methylquinoxaline.
e Sample Preparation:

o Accurately weigh 10-20 mg of 6-Bromo-7-methylquinoxaline for tH NMR and 50-100 mg
for 13C NMR.[2]
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o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCIs)
in a clean vial.

o Transfer the solution into a 5 mm NMR tube.

o Data Acquisition:
o Use a high-field NMR spectrometer (400 MHz or higher is recommended).

o For 'H NMR, use a standard one-pulse sequence with a sufficient relaxation delay (e.g., 1-
2 seconds).

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon.

» Data Processing:
o Apply Fourier transformation to the raw data (FID).
o Perform phase and baseline corrections to obtain a clean spectrum.

o Reference the spectrum using an internal standard like tetramethylsilane (TMS) at 0.00
ppm or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental
composition of 6-Bromo-7-methylquinoxaline. The presence of bromine with its characteristic
isotopic pattern (7°Br and 8Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, 6-Bromo-7-methylquinoxaline is expected to
show a prominent molecular ion peak (M*'). Due to the bromine isotope, the molecular ion will
appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

Predicted Mass Spectrometry Data
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lon Predicted m/z Comments

) Molecular ion with 7°Br/81Br
M]* 222/224

isotopes
[M-H]* 221/223 Loss of a hydrogen atom
[M-CHs]* 207/209 Loss of a methyl radical
[M-Br]* 143 Loss of a bromine radical
) Loss of hydrogen cyanide from
[M-HCN]* 195/197

the pyrazine ring

Note:These predictions are based on common fragmentation patterns of aromatic and
halogenated compounds.[5][6]

Interpretation:

¢ Molecular lon (M*'): The presence of a pair of peaks at m/z 222 and 224 with approximately
equal intensity is a strong indicator of a molecule containing one bromine atom.

e Fragmentation Pattern.: Common fragmentation pathways include the loss of a hydrogen
atom, a methyl radical, or a bromine radical. The quinoxaline ring can also undergo
fragmentation, such as the loss of a neutral molecule of HCN.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of 6-
Bromo-7-methylquinoxaline due to its volatility.

Caption: Workflow for GC-MS analysis.
e Sample Preparation:

o Dissolve a small amount of 6-Bromo-7-methylquinoxaline in a volatile organic solvent
such as dichloromethane (DCM) or ethyl acetate to a concentration of approximately 1
mg/mL.
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e GC Conditions:

o Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 um film thickness, DB-
5ms or equivalent) is suitable.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes,
followed by a ramp of 10-20°C/min to a final temperature of 280-300°C, held for 5-10
minutes.

o Injection: 1 pL injection in split or splitless mode.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 400.

Chromatographic Techniques

Chromatography is essential for assessing the purity of 6-Bromo-7-methylquinoxaline and for
separating it from starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for purity determination. A reversed-phase method
is typically suitable for quinoxaline derivatives.[7]

Representative HPLC Method
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Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 pm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid

Start at 30% B, ramp to 95% B over 15 minutes,

Gradient hold for 5 minutes, then return to initial
conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 uL
Protocol:

o Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g.,
acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute further with the
mobile phase to a working concentration of around 0.1 mg/mL.

o System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition
until a stable baseline is achieved.

e Analysis: Inject the sample and run the gradient program. Purity is calculated based on the
area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen,
nitrogen) in the compound, which can be compared with the theoretical values to confirm the
empirical formula.

Theoretical Elemental Composition for CoH7BrN-2
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Element Theoretical Percentage
Carbon (C) 48.46%
Hydrogen (H) 3.16%
Nitrogen (N) 12.56%
Bromine (Br) 35.82%
Protocol:

Elemental analysis is typically performed using a CHN analyzer. A precisely weighed sample is
combusted in a high-oxygen environment, and the resulting gases (COz, H20, N2) are
quantified. The bromine content can be determined by methods such as titration after
combustion or by other specialized elemental analysis techniques.

Conclusion

The comprehensive characterization of 6-Bromo-7-methylquinoxaline requires a multi-
technique approach. NMR spectroscopy is crucial for unambiguous structure elucidation, while
mass spectrometry confirms the molecular weight and provides valuable fragmentation
information. Chromatographic methods such as HPLC and GC are vital for purity assessment,
and elemental analysis validates the empirical formula. The protocols and data interpretation
guidelines presented in this document provide a robust framework for researchers and
scientists to confidently characterize 6-Bromo-7-methylquinoxaline for its intended
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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